

# structural differences between 70QL and other LonP1 structures

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Compound of Interest					
Compound Name:	70QL				
Cat. No.:	B12387309	Get Quote			

# Clarification Regarding PDB Entry 70QL

Initial analysis of the provided PDB ID "**70QL**" has revealed that it does not correspond to the LonP1 protease. Instead, PDB entry **70QL** is the crystal structure of the human METTL3-METTL14 complex, an RNA methyltransferase, bound to a chemical compound.

Therefore, a direct structural comparison between **70QL** and other LonP1 structures, as initially requested, is not feasible as they are fundamentally different proteins with distinct biological functions and three-dimensional architectures.

To proceed with a meaningful comparison guide that aligns with your research interests, please clarify the PDB entry of the LonP1 structure you are interested in.

In the interim, this guide will provide a comprehensive comparison of several known human LonP1 (Lon peptidase 1, mitochondrial) structures, highlighting their key structural differences. LonP1 is a crucial ATP-dependent protease involved in mitochondrial protein quality control. Understanding its structural variations is vital for researchers in mitochondrial biology and drug development.

# A Comparative Guide to Human LonP1 Structures



This guide offers an objective comparison of the structural features of human LonP1 based on publicly available data from the Protein Data Bank (PDB).

### Introduction to LonP1 Structure

Human LonP1 is a large, hexameric protease that consists of three main domains: an N-terminal domain (NTD), a central AAA+ (ATPases Associated with diverse cellular Activities) domain, and a C-terminal proteolytic domain. The interplay between these domains, fueled by ATP hydrolysis, governs the recognition, unfolding, and degradation of its substrates. Cryoelectron microscopy (cryo-EM) has been instrumental in revealing the dynamic nature of LonP1, which can adopt different conformational states.

## **Key Structural Differences Among LonP1 Structures**

The primary structural differences observed among various human LonP1 structures are related to their conformational state (open or closed), the arrangement of their domains, and the presence or absence of bound substrates and nucleotides.

### Conformational States: Open vs. Closed

LonP1 can exist in at least two major conformations:

- Open (apo) state: In the absence of substrate and ATP, LonP1 typically adopts an open, spiral staircase-like conformation.[1][2] In this state, the proteolytic active sites are often masked or in an inactive arrangement.
- Closed (substrate-bound) state: Upon binding to substrate and ATP, LonP1 transitions to a closed, ring-like conformation. This conformational change is essential for processive substrate translocation and degradation.[1][2]

# The "Second Spiral Staircase" in the ATPase Domain

A significant structural feature that distinguishes human LonP1 from its bacterial homologs is the presence of a "second spiral staircase" within its ATPase domain.[1][2] This feature enhances the interaction with the substrate as it is translocated towards the proteolytic chamber.





## N-Terminal Domain (NTD) Flexibility

The N-terminal domain of LonP1 is involved in substrate recognition and is known to be highly flexible. Its orientation can vary depending on the nucleotide-bound state of the AAA+ domain, suggesting a role in allosteric regulation of the protease's activity.

# **Quantitative Structural Comparison**

The following table summarizes key structural parameters for representative human LonP1 PDB entries.



PDB ID	Resolution (Å)	Method	Oligomeric State	Conformati on	Key Features
7KSL	3.2	Electron Microscopy	Homo-6-mer	Open	Substrate- free state, shows the open spiral staircase conformation. [2]
7NGP	15.0	Electron Microscopy	Homo-6-mer	D1-state	Represents one of the eight nucleotide- dependent conformation al states.
70XO	3.5	Electron Microscopy	Homo-6-mer	R-state	Incubated in AMPPCP, representing another conformation al state in the catalytic cycle.
7P09	2.7	Electron Microscopy	Homo-6-mer	Closed	Structure with a substrate peptide bound in the ATPase domain, showing the closed conformation.



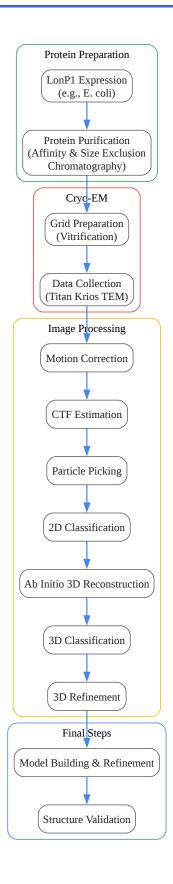
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# **Experimental Methodologies**

The structural determination of the cited LonP1 models primarily relied on cryo-electron microscopy (cryo-EM) followed by single-particle analysis. A general workflow for this process is outlined below.

# Experimental Workflow for LonP1 Structure Determination





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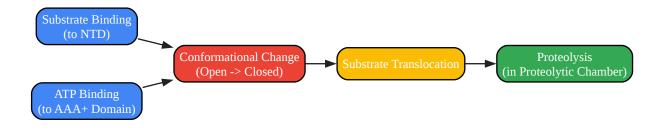
Caption: Generalized workflow for determining LonP1 structures using cryo-EM.



## Structural Differences in Signaling and Regulation

The conformational changes in LonP1 are tightly coupled to its function. The binding of substrate and ATP triggers a cascade of structural rearrangements that activate the protease.

### **Allosteric Regulation Pathway**



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Caption: Simplified pathway of LonP1 activation and substrate degradation.

### Conclusion

The structural analysis of human LonP1 reveals a highly dynamic molecular machine. The key differences between its various structures lie in their conformational states, which are intricately regulated by the binding of substrates and nucleotides. The unique features of human LonP1, such as the second spiral staircase in the ATPase domain, highlight its evolutionary adaptations. Further research into the structural dynamics of LonP1 will be crucial for developing therapeutic strategies that target mitochondrial dysfunction.

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### References

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- 2. rcsb.org [rcsb.org]
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